Imidazo[1,2-a]pyridin-2-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSVPUROGCIYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CC=CC2=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
The primary approach involves the reaction of 2-amino-5-halopyridine (X = Br, I, Cl, or OTf) with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate as the base. The reaction is conducted under nitrogen atmosphere in an organic solvent such as 1,4-dioxane, at temperatures ranging from 70 to 100 °C, typically for 5 to 20 hours.
| Parameter | Typical Range/Value |
|---|---|
| Substrate | 2-Amino-5-X-pyridine (X=Br, I) |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl₂ or Pd(dppf) |
| Base | Anhydrous potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 70–100 °C |
| Reaction Time | 5–20 hours |
| Atmosphere | Nitrogen |
Experimental Procedure and Yield
An example procedure involves charging a three-necked flask with 2-amino-5-bromopyridine, bis(pinacolato)diboron, Pd(dppf) catalyst, and potassium acetate in 1,4-dioxane under nitrogen. The mixture is heated to approximately 80 °C and stirred for 16 hours. After completion, the reaction mixture is cooled, filtered, and the crude product is purified by solvent extraction, activated carbon decoloration, and recrystallization.
Typical yield: 90–99% of 2-aminopyridine-5-boronic acid pinacol ester.
Cyclization to Imidazo[1,2-a]pyridine Boronic Acid Pinacol Ester
Cyclization Reaction
The cyclization to form the imidazo[1,2-a]pyridine ring system bearing the boronic acid pinacol ester is achieved by reacting the 2-aminopyridine-5-boronic acid pinacol ester with chloroacetaldehyde (40% aqueous solution). The reaction is performed under reflux for 4–6 hours in an organic solvent.
Workup and Purification
After reaction completion, the mixture is neutralized with saturated sodium bicarbonate to pH 7.5–8.5, followed by extraction with ethyl acetate. Solid product precipitates upon stirring and is isolated by filtration and washing with ethyl acetate.
Yield: 60–70% of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester.
Hydrolysis to Free Boronic Acid
The pinacol ester can be hydrolyzed under mild acidic or basic conditions to provide the free boronic acid, imidazo[1,2-a]pyridin-2-ylboronic acid, which is the target compound for subsequent applications.
Alternative Synthetic Routes and Catalysts
While palladium-catalyzed borylation remains the most reliable method, recent advances in metal-free synthesis of imidazo[1,2-a]pyridines focus on greener and more sustainable approaches. However, these methods generally pertain to the formation of the imidazo[1,2-a]pyridine core rather than direct preparation of boronic acid derivatives.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Amino-5-bromopyridine | Bis(pinacolato)diboron, Pd(dppf), KOAc, 1,4-dioxane, 80 °C, N₂, 16 h | 2-Aminopyridine-5-boronic acid pinacol ester | 90–99 | High purity after activated carbon treatment |
| 2 | 2-Aminopyridine-5-boronic acid pinacol ester | Chloroacetaldehyde (40% aq.), reflux 4–6 h | Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester | 60–70 | Neutralization and ethyl acetate extraction |
| 3 | Pinacol ester derivative | Hydrolysis under mild acid/base | This compound | Variable | Standard hydrolysis to free acid |
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, boron reagents (e.g., bis(pinacolato)diboron), and various oxidizing or reducing agents. Reaction conditions typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted imidazo[1,2-a]pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:
- Antibacterial Activity : Research indicates that imidazo[1,2-a]pyridine compounds can target various bacterial infections. For example, derivatives have shown significant bactericidal activity against strains such as E. coli and S. aureus, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
- Antitumor Properties : Certain derivatives have been identified as inhibitors of FLT3, a receptor tyrosine kinase involved in acute myeloid leukemia (AML). These compounds demonstrate anti-proliferative effects on FLT3-mutated cell lines, suggesting their utility in cancer therapy .
- Antimycobacterial Activity : Imidazo[1,2-a]pyridine compounds have shown efficacy against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment, especially given the challenge of multi-drug resistant strains .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their pharmacological profiles. Various studies have reported that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance antibacterial and anticancer activities. For instance:
- Substituents on the nitrogen atom of the pyridine moiety significantly improve antibacterial potency .
- Modifications to enhance selectivity against cancer cell lines have been explored, leading to compounds with improved therapeutic indices .
Material Science Applications
Dual-State Emissive Molecules
Imidazo[1,2-a]pyridine has been engineered into dual-state emissive (DSE) luminogens that bridge aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). These materials are promising for applications in:
- Molecular Bioimaging : DSE luminogens show robust emission patterns suitable for live-cell imaging applications .
- Sensing Technologies : Compounds like GBY-15 demonstrate exceptional sensitivity for hydrazine detection, making them useful in environmental monitoring and safety applications .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of imidazo[1,2-a]pyridine derivatives against various bacterial strains. The results indicated that certain substitutions led to enhanced activity compared to existing antibiotics like ofloxacin. The structure-activity relationship analysis revealed that aryl substitutions significantly boosted antibacterial properties .
Case Study 2: Cancer Treatment
Research focused on imidazo[1,2-a]pyridine-thiophene derivatives demonstrated effective inhibition of FLT3 mutations in AML cell lines. Compound 5o exhibited a selectivity window approximately 200-fold greater than normal cells, indicating its potential as a targeted cancer therapy .
Tables
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylboronic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations :
- Positional Isomerism : The placement of the boronic acid group (position 2 vs. 6) significantly impacts reactivity. For example, Imidazo[1,2-a]pyridin-2-ylboronic acid (position 2) may exhibit steric hindrance in cross-coupling reactions compared to the 6-position isomer due to proximity to the fused imidazole ring .
- Boronate Esters : The tetramethyl dioxaborolane derivative (CAS: 2096459-08-2) serves as a stabilized form of the boronic acid, enhancing shelf life and reducing sensitivity to moisture .
Insights :
- This compound is typically synthesized via palladium-catalyzed borylation, whereas non-boronic derivatives (e.g., antimicrobial imidazo[1,2-a]pyridines) employ solvent-free or green chemistry approaches for higher efficiency .
- The boronate ester derivative (Table 1) is synthesized via protection of the boronic acid group with pinacol, a common strategy to improve stability .
Table 3: Comparative Bioactivity Profiles
Key Differences :
- Unlike imidazo[1,2-a]pyridine derivatives with direct antimicrobial or cytotoxic effects, this compound primarily serves as a synthetic intermediate. Its value lies in enabling the construction of bioactive molecules, such as kinase inhibitors .
- Imidazo[1,2-a]pyrimidine derivatives (e.g., Schiff bases) exhibit distinct mechanisms, such as DNA intercalation, compared to the boronic acid’s role in coupling reactions .
Biological Activity
Imidazo[1,2-a]pyridin-2-ylboronic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including various pharmacological effects, structure-activity relationships (SAR), and detailed research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities. These compounds have been synthesized and studied for applications in treating various conditions, including cancer, inflammation, and infectious diseases. The unique nitrogen-bridged heterocyclic structure provides a versatile scaffold for drug development.
Biological Activities
The biological activities of this compound and its derivatives can be categorized as follows:
- Anticancer Activity : Several studies have demonstrated the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds have shown significant inhibitory effects against acute myeloid leukemia (AML) cell lines by targeting FLT3 mutations .
- Antimicrobial Properties : Imidazo[1,2-a]pyridine derivatives exhibit notable antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. In particular, certain imidazo[1,2-a]pyridine carboxylic acids have shown superior efficacy in reducing edema compared to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For example, modifications at the 3-position have been associated with enhanced antisecretory and cytoprotective effects .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins. Molecular docking analyses have revealed critical interactions that contribute to their potency against specific targets .
1. Anticancer Efficacy
A study investigating imidazo[1,2-a]pyridine-thiophene derivatives found that compound 5o exhibited potent anti-proliferative activity against FLT3-mutated AML cell lines. The compound induced apoptosis and demonstrated a selectivity index favoring cancer cells over normal cells .
| Compound | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 5o | FLT3 | 10 | 200 |
2. Anti-inflammatory Activity
Research on imidazo[1,2-a]pyridine carboxylic acids showed that certain derivatives effectively inhibited carrageenan-induced edema in animal models, outperforming traditional anti-inflammatory agents .
| Compound | Edema Inhibition (%) | Comparison Drug | Edema Inhibition (%) |
|---|---|---|---|
| Compound 5 | 85 | Indomethacin | 70 |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield Range | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 60-85% | Pd(dppf)Cl₂, B2Pin2, KOAc, DMF | |
| Cyclization + Boronation | 45-75% | 2-Aminopyridine, α-bromoketone, CuI |
What analytical techniques are recommended for characterizing this compound?
Routine characterization involves:
- NMR Spectroscopy : and NMR confirm boronic acid moiety integrity. NMR resolves aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves steric effects of the imidazo[1,2-a]pyridine core, critical for structure-activity studies .
What are the typical reactivity patterns of this compound in cross-coupling reactions?
The boronic acid group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Key considerations:
- Steric Hindrance : Bulky substituents on the imidazo[1,2-a]pyridine core reduce coupling efficiency. Use electron-rich ligands (e.g., SPhos) to enhance reactivity .
- Competitive Protodeboronation : Acidic or aqueous conditions degrade the boronic acid. Optimize pH (neutral to mildly basic) and use anhydrous solvents .
How can computational methods optimize Suzuki cross-coupling reactions involving this compound?
Density Functional Theory (DFT) predicts transition states and identifies rate-limiting steps. For example:
- Reaction Path Search : Quantum chemical calculations model Pd-ligand interactions to select optimal catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on boronic acid stability .
Case Study : DFT-guided optimization improved coupling yields from 62% to 88% by switching from THF to toluene .
How should researchers resolve contradictions in reported biological activity data for derivatives?
Discrepancies often arise from substituent effects or assay variability . Strategies include:
-
Structure-Activity Relationship (SAR) Tables : Compare substituent positions (e.g., 3- vs. 8-position) across studies.
Table 2: Biological Activity vs. Substituent PositionSubstituent Position Activity (IC₅₀) Reference 3-Carboxamide 1.2 µM (Antitubercular) 8-Phenoxy 0.8 µM (Antimicrobial) -
Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
What advanced purification techniques address challenges with boronic acid byproducts?
Common issues include protodeboronation and dimerization . Solutions:
- Reverse-Phase HPLC : Separates boronic acid from pinacol ester byproducts using C18 columns and acetonitrile/water gradients .
- Chelation Chromatography : Employ boronate-affinity resins to isolate intact boronic acid species .
How do substituent modifications influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at the 3-position increase electrophilicity, enhancing cross-coupling rates but reducing boronic acid stability .
- Steric Effects : 2-Isopropyl substituents hinder Pd catalyst access, requiring bulkier ligands (e.g., XPhos) .
DFT Insight : π-π stacking between the imidazo[1,2-a]pyridine core and aryl partners stabilizes transition states, as shown in Mulliken charge analyses .
What methodologies enable high-throughput screening of derivatives for drug discovery?
- Parallel Synthesis : Use automated flow reactors to generate libraries of imidazo[1,2-a]pyridine-boronic acid derivatives .
- Fragment-Based Screening : Pair SPR (Surface Plasmon Resonance) with X-ray crystallography to identify binding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
